molecular formula C11H21FN2O2 B2529359 Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate CAS No. 2309468-27-5

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate

Cat. No.: B2529359
CAS No.: 2309468-27-5
M. Wt: 232.299
InChI Key: IQSIKSXWWNGZSE-JLIMDTESSA-N
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Description

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H21FN2O2 It is characterized by the presence of a tert-butyl group, a fluorocyclobutyl ring, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclobutyl derivative. One common method includes the use of tert-butyl N-hydroxycarbamate and the methanesulfonates of respective alcohols, followed by acidic N-deprotection . The reaction conditions often require the presence of a base and an anhydride such as di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorocyclobutyl ring and aminomethyl group contribute to its binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is unique due to the presence of the fluorocyclobutyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIKSXWWNGZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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